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Compound Name: CBT-1

Cat. No.: B1579153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CBT-1, a potent inhibitor of P-

glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), and

its application in the investigation of cancer drug resistance. CBT-1, a bisbenzylisoquinoline

plant alkaloid, has demonstrated significant potential in reversing multidrug resistance (MDR) in

various cancer models. This document outlines the mechanism of action of CBT-1, detailed

protocols for key experimental assays, a summary of its efficacy in preclinical and clinical

studies, and visualizations of the relevant biological pathways.

Introduction to CBT-1 and Multidrug Resistance
Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the

overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) and

MRP1.[1] These transporters function as efflux pumps, actively removing a wide range of

chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration

and efficacy.[2]

CBT-1 is an orally administered small molecule inhibitor that has been shown to effectively

block the function of both P-gp and MRP1.[3] Its ability to reverse resistance to a variety of

anticancer drugs makes it a valuable tool for studying MDR and a promising candidate for

combination cancer therapy.[4][5]
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Mechanism of Action of CBT-1
CBT-1 is a non-competitive inhibitor of P-gp and a competitive inhibitor of MRP1. It has been

shown to directly interact with these transporters, inhibiting their ATP-dependent efflux activity.

[3] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in

resistant cancer cells, thereby restoring their sensitivity to treatment.

Key characteristics of CBT-1's mechanism include:

Inhibition of P-gp (ABCB1): CBT-1 effectively inhibits P-gp mediated drug efflux. It has been

shown to compete with P-gp substrates for binding and to modulate the ATPase activity of

the transporter.[3]

Inhibition of MRP1 (ABCC1): CBT-1 also demonstrates inhibitory activity against MRP1,

another important ABC transporter implicated in multidrug resistance.[3][4]

Specificity: While potent against P-gp and MRP1, CBT-1 has been shown to have a less

significant effect on other ABC transporters like ABCG2.[3]

Quantitative Analysis of CBT-1 Efficacy
The efficacy of CBT-1 in reversing drug resistance has been quantified in numerous studies.

The following tables summarize the key findings, including the concentrations of CBT-1
required for transporter inhibition and its impact on the cytotoxicity of various chemotherapeutic

agents in resistant cell lines.
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Parameter Transporter Cell Line Value Reference

Complete

Inhibition of

Rhodamine 123

Transport

P-gp

P-gp-

overexpressing

cells

1 µM [3]

IC50 for [125I]-

IAAP Labeling

Competition

P-gp - 0.14 µM [3]

Complete

Inhibition of

Calcein

Transport

MRP1

MRP1-

overexpressing

cells

10 µM [3]

Effect on

ABCG2-

mediated

Pheophorbide a

Transport

ABCG2 -
No significant

effect at 25 µM
[3]

Table 1: Inhibition of ABC Transporter Function by CBT-1
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Cell Line Drug
Fold
Resistance

Fold Reversal
by CBT-1

Reference

SW620 Ad20 Vinblastine >100
Complete at 1

µM
[3]

SW620 Ad20 Paclitaxel >50
Complete at 1

µM
[3]

SW620 Ad20 Depsipeptide >20
Complete at 1

µM
[3]

Osteosarcoma

Cells
Doxorubicin High

Significant

Reversal
[4][5]

Osteosarcoma

Cells
Taxotere High

Significant

Reversal
[4][5]

Osteosarcoma

Cells
Etoposide High

Significant

Reversal
[4][5]

Osteosarcoma

Cells
Vinorelbine High

Significant

Reversal
[4][5]

Table 2: Reversal of Drug Resistance by CBT-1 in Cancer Cell Lines

Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for accurately assessing the activity

of CBT-1. The following sections provide step-by-step protocols for commonly used functional

assays.

Rhodamine 123 Efflux Assay for P-gp Activity
This assay measures the efflux of the fluorescent substrate rhodamine 123 from cells

overexpressing P-gp. Inhibition of P-gp by CBT-1 results in increased intracellular accumulation

of rhodamine 123, which can be quantified by flow cytometry.

Materials:
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P-gp overexpressing cells (e.g., SW620 Ad20) and parental sensitive cells (e.g., SW620)

Rhodamine 123 (stock solution in DMSO)

CBT-1 (stock solution in DMSO)

Cell culture medium

Phosphate-buffered saline (PBS)

Flow cytometer

Protocol:

Cell Preparation:

Seed P-gp overexpressing and parental cells in appropriate culture vessels and grow to

70-80% confluency.

On the day of the experiment, harvest the cells using a non-enzymatic cell dissociation

solution.

Wash the cells with PBS and resuspend in cell culture medium at a concentration of 1 x

10^6 cells/mL.

Rhodamine 123 Loading:

To the cell suspension, add rhodamine 123 to a final concentration of 0.5 µg/mL.

Incubate the cells for 30 minutes at 37°C in the dark.

Efflux and Inhibition:

Following incubation, wash the cells twice with ice-cold PBS to remove extracellular

rhodamine 123.

Resuspend the cells in fresh, pre-warmed cell culture medium.

Aliquot the cell suspension into tubes for different treatment conditions:
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No inhibitor (control)

CBT-1 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM)

Positive control P-gp inhibitor (e.g., verapamil)

Incubate the cells for 1-2 hours at 37°C to allow for efflux.

Flow Cytometry Analysis:

After the efflux period, place the tubes on ice to stop the reaction.

Analyze the intracellular rhodamine 123 fluorescence in the cells using a flow cytometer

with an excitation wavelength of 488 nm and an emission wavelength of ~525 nm.

Record the mean fluorescence intensity (MFI) for each sample.

Data Analysis:

Calculate the percentage of rhodamine 123 retention for each condition relative to the

control.

Plot the percentage of retention against the concentration of CBT-1 to determine the IC50

value for P-gp inhibition.

Calcein-AM Efflux Assay for MRP1 Activity
This assay is analogous to the rhodamine 123 efflux assay but uses the fluorescent substrate

calcein-AM to measure MRP1 activity. Calcein-AM is a non-fluorescent, cell-permeable

compound that is converted to the fluorescent, membrane-impermeable calcein by intracellular

esterases. In MRP1-overexpressing cells, calcein is actively transported out of the cell.

Materials:

MRP1-overexpressing cells and parental sensitive cells

Calcein-AM (stock solution in DMSO)

CBT-1 (stock solution in DMSO)
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Cell culture medium

PBS

Flow cytometer or fluorescence plate reader

Protocol:

Cell Preparation:

Prepare cell suspensions as described in the rhodamine 123 efflux assay protocol.

Calcein-AM Loading and Inhibition:

Pre-incubate the cell suspensions with CBT-1 at various concentrations or a positive

control MRP1 inhibitor (e.g., MK-571) for 15-30 minutes at 37°C.

Add calcein-AM to a final concentration of 0.1-1 µM.

Incubate for 30-60 minutes at 37°C in the dark.

Fluorescence Measurement:

Analyze the intracellular calcein fluorescence using a flow cytometer (excitation ~490 nm,

emission ~515 nm) or a fluorescence plate reader.

Data Analysis:

Determine the increase in calcein fluorescence in the presence of CBT-1 compared to the

untreated control.

Calculate the concentration of CBT-1 required to achieve maximal inhibition of calcein

efflux.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug resistance and its reversal by

CBT-1 is essential for a comprehensive understanding. The following diagrams, generated
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using the DOT language, illustrate key signaling pathways and experimental workflows.
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Click to download full resolution via product page

Caption: Mechanism of CBT-1 in reversing multidrug resistance.
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Caption: Experimental workflow for the Rhodamine 123 efflux assay.

Clinical Development of CBT-1
CBT-1 has been evaluated in clinical trials to assess its safety, pharmacokinetics, and efficacy

in combination with standard chemotherapeutic agents.

A pharmacodynamic study in patients with solid tumors demonstrated that orally administered

CBT-1 could significantly inhibit P-gp function in peripheral blood mononuclear cells and in the

liver. This was evidenced by a 51%-100% reduction in rhodamine efflux from CD56+ PBMCs
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and a median 71.9% increase in the liver uptake of the P-gp substrate 99mTc-sestamibi.

Importantly, CBT-1 did not significantly alter the pharmacokinetics of co-administered paclitaxel

or doxorubicin, suggesting a favorable profile for combination therapy.

Further clinical investigations are warranted to fully establish the therapeutic benefit of CBT-1
in overcoming drug resistance in various cancer types.

Conclusion
CBT-1 is a valuable pharmacological tool for investigating the mechanisms of multidrug

resistance mediated by P-gp and MRP1. Its potent inhibitory activity and favorable preclinical

and early clinical profiles make it a subject of continued interest for researchers and drug

developers. The experimental protocols and data presented in this guide provide a foundation

for further studies aimed at elucidating the role of ABC transporters in cancer and developing

novel strategies to overcome drug resistance.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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